Zimeldine-d6, a deuterated form of zimelidine, is a compound that was originally developed as an antidepressant. It belongs to the class of selective serotonin reuptake inhibitors (SSRIs), which function by blocking the reuptake of serotonin, thus enhancing its availability in the synaptic cleft. Zimelidine was first introduced in the early 1980s but was later withdrawn due to severe side effects, including neurological complications such as Guillain-Barré syndrome and hypersensitivity reactions. Its chemical structure is characterized by a bromophenyl group attached to a pyridine moiety, with the molecular formula and a molecular weight of approximately 317.23 g/mol .
Zimeldine-d6 is classified under organic compounds known as styrenes, which are characterized by their ethenylbenzene structures. The compound is identified in chemical databases with various synonyms, including Zimelidine and cis-Zimelidine. It is categorized as an antidepressant and falls under several pharmacological classifications, including central nervous system depressants and neurotransmitter agents .
The synthesis of zimelidine-d6 involves several steps that typically include the use of deuterated reagents to replace hydrogen atoms with deuterium, enhancing its isotopic properties for research purposes. One common method for synthesizing zimelidine involves the reaction of 3-bromopyridine with N,N-dimethyl-4-bromopropiophenone in the presence of n-butyllithium as a base. This reaction is conducted at low temperatures to control the formation of intermediates and minimize side reactions.
The molecular structure of zimelidine-d6 features a complex arrangement that includes:
Zimeldine-d6 undergoes various chemical reactions typical of SSRIs, primarily focusing on its interaction with serotonin transporters. The primary reaction mechanism involves the inhibition of serotonin reuptake, leading to increased serotonin levels in the synaptic cleft.
The mechanism through which zimelidine-d6 exerts its antidepressant effects involves several key processes:
Zimeldine-d6 exhibits several notable physical and chemical properties:
The melting point and density provide insight into its stability and handling characteristics during synthesis and application.
While zimelidine-d6 itself has been withdrawn from clinical use due to safety concerns, it remains significant in scientific research settings:
The development of Zimeldine-d6 is intrinsically linked to the pioneering work of Arvid Carlsson and the Swedish pharmaceutical company Astra AB in the late 1970s. Zimeldine (original molecular formula: C16H17BrN2) emerged from systematic structural optimization of the antihistamine brompheniramine, which exhibited incidental serotonin reuptake inhibition properties. Through strategic repositioning of the pyridine ring and optimization of the side chain stereochemistry, researchers achieved enhanced selectivity for serotonin transporters over norepinephrine systems [6]. Marketed in 1982 as Zelmid, zimeldine represented the first clinically available SSRI antidepressant with a fundamentally different chemical structure from the tricyclic antidepressants (TCAs) that dominated the market at the time [3].
Table 1: Evolution of Zimeldine-based Research Compounds
Compound | Molecular Formula | Molecular Weight | Development Purpose | Key Research Application |
---|---|---|---|---|
Brompheniramine | C16H19BrN2 | 319.24 | Chemical lead structure | Initial SSRI activity discovery |
Zimeldine | C16H17BrN2 | 317.22 | First-generation SSRI | Clinical antidepressant (withdrawn) |
Norzimeldine | C14H13BrN2 | 289.17 | Active metabolite | Primary pharmacological activity mediator |
Zimeldine-d6 | C16H11D6BrN2 | 323.26 | Isotopically labeled tracer | Metabolic pathway studies, SERT research |
[123I]I-Zimeldine | C16H16BrIN2 | 443.13 | SPECT imaging probe | Serotonin transporter imaging research |
The withdrawal of zimeldine from global markets in 1983 due to rare cases of Guillain-Barré syndrome created a pivotal transition in its research trajectory [3]. While clinically discontinued, zimeldine retained significant value as a pharmacological tool for investigating selective serotonin reuptake mechanisms. This prompted the development of specialized research analogs, culminating in the creation of deuterated versions including Zimeldine-d6 [9]. Deuterium labeling emerged as a strategic approach to preserve zimeldine's distinctive SERT binding properties while enabling sophisticated metabolic tracing capabilities. The deuterium atoms were specifically incorporated at metabolically vulnerable positions to exploit the kinetic isotope effect (KIE), potentially altering metabolic rates without modifying the compound's interaction with its biological target [5] [9]. This molecular engineering approach transformed a discontinued pharmaceutical into a valuable research probe, illustrating how strategic deuteration can repurpose compounds for neuroscience research.
The incorporation of stable isotopes like deuterium into neuropharmacological agents serves multiple sophisticated research purposes that extend far beyond simple compound tracking. Zimeldine-d6 exemplifies how strategic deuteration enables advanced investigation of pharmacokinetic and pharmacodynamic processes critical to antidepressant research:
Metabolic Pathway Tracing: Zimeldine-d6's deuterium atoms create a distinct mass spectral signature that permits unambiguous differentiation between administered compound and endogenous metabolites. This capability proved particularly valuable in studying zimeldine's biotransformation to norzimelidine, its pharmacologically active demethylated metabolite. Research demonstrated that norzimelidine mediates the majority of zimeldine's SERT inhibition effects [1]. By administering Zimeldine-d6 and tracking deuterium patterns, researchers could precisely quantify metabolic conversion rates and identify minor metabolic pathways that might be obscured when studying the protiated compound [5] [9].
Investigating the Deuteration Effect on Pharmacokinetics: The carbon-deuterium bonds in Zimeldine-d6 exhibit increased stability compared to carbon-hydrogen bonds, potentially altering metabolic kinetics through the kinetic isotope effect. This property is particularly advantageous for studying first-pass metabolism and demethylation pathways. While the parent zimeldine has a plasma half-life of 8.4±2 hours, its primary metabolite norzimelidine exhibits a significantly longer half-life of 19.4±3.6 hours [1]. Zimeldine-d6 enables precise investigation of how deuteration influences these metabolic conversions and whether it prolongs the residence time of either the parent compound or its active metabolite in neural tissues [5] [9].
Target Engagement Studies: Radiolabeled zimeldine analogs have been explored for direct visualization of SERT occupancy. A 2004 study synthesized [[123I]I-Zimeldine] for potential SPECT imaging applications. While this iodinated analog demonstrated reasonable brain penetration (0.8-1% ID/g) and brain-to-blood ratios up to 3:1, it showed insufficient specific binding to SERT-rich regions in blocking experiments [4]. Zimeldine-d6 provides complementary information through mass spectrometric detection, enabling quantification of target engagement without radioactive labels. This combination of approaches offers multidimensional insights into how zimeldine derivatives distribute within the brain and interact with serotonin transporters.
Table 2: Impact of Deuterium Labeling on Key Pharmacological Research Parameters
Research Parameter | Protiated Zimeldine | Zimeldine-d6 | Analytical Advantage |
---|---|---|---|
Molecular Mass | 317.22 g/mol | 323.26 g/mol | +6 mass units enables MS differentiation |
Metabolic Demethylation | Rapid hepatic conversion | Potential KIE reduction | Quantifies metabolic stability enhancement |
Metabolite Detection | Co-eluting endogenous compounds | Distinct mass signature | Improves metabolite identification specificity |
Plasma Half-Life | 8.4±2 hours (parent) | Not fully characterized | Enables simultaneous measurement of native vs. deuterated kinetics |
Tissue Distribution | Measured via bioassay | MS/MS detection | Enhanced sensitivity and spatial resolution |
SERT Binding Affinity | Ki = 1-10 nM (estimated) | Expected comparable | Confirms deuteration doesn't alter target interaction |
The application of Zimeldine-d6 in neuropharmacology exemplifies the broader value of isotopic labeling techniques in CNS drug research. By enabling precise tracking of parent compounds and metabolites across biological systems, deuterated analogs like Zimeldine-d6 facilitate the construction of comprehensive compartmental models that describe how SSRIs penetrate the blood-brain barrier, distribute within neural tissues, and interact with molecular targets [5] [9]. Furthermore, they allow researchers to isolate and quantify specific metabolic pathways without interference from endogenous compounds—a capability particularly valuable for studying compounds like zimeldine where the metabolite (norzimelidine) contributes significantly to pharmacological activity [1] [6]. These sophisticated applications transform Zimeldine-d6 from a simple isotopic variant into a powerful research tool that continues to advance our understanding of SSRI pharmacology long after the discontinuation of its parent compound from clinical use.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1